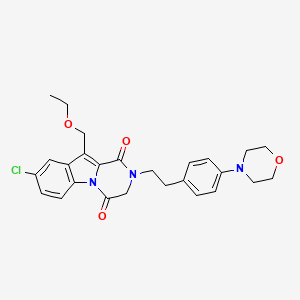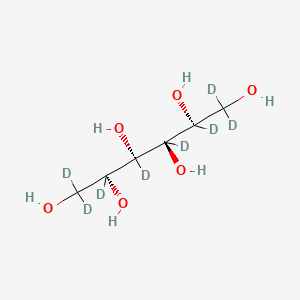
D-Glucitol-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucitol-d8, also known as deuterated D-glucitol, is a stable isotope-labeled compound. It is a derivative of D-glucitol (commonly known as sorbitol), where eight hydrogen atoms are replaced by deuterium. This compound is primarily used in research and analytical applications due to its unique properties, such as its ability to act as a tracer in metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol-d8 typically involves the reduction of D-glucose-d8. This process can be carried out using various reducing agents, such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction conditions often include an aqueous or alcoholic solvent and may require a catalyst like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carefully controlled to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反应分析
Types of Reactions
D-Glucitol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to D-glucose-d8 using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to D-mannitol-d8 using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride, tosyl chloride, and other halogenating agents.
Major Products Formed
Oxidation: D-Glucose-d8
Reduction: D-Mannitol-d8
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
D-Glucitol-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the conversion and utilization of glucose in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and in the quality control of pharmaceutical products
作用机制
D-Glucitol-d8 exerts its effects primarily through its role as a tracer in metabolic studies. It is metabolized similarly to D-glucitol, allowing researchers to track its movement and transformation within biological systems. The incorporation of deuterium atoms provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating the analysis of metabolic pathways .
相似化合物的比较
Similar Compounds
D-Glucitol (Sorbitol): The non-deuterated form of D-Glucitol-d8, commonly used as a sweetener and in medical applications.
D-Mannitol: Another sugar alcohol similar to D-glucitol, used as a diuretic and in medical diagnostics.
Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
InChI 键 |
FBPFZTCFMRRESA-IUAGDLHUSA-N |
手性 SMILES |
[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


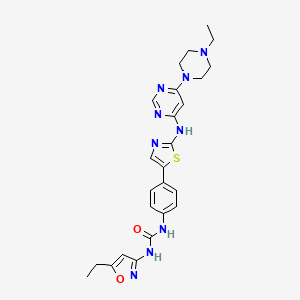
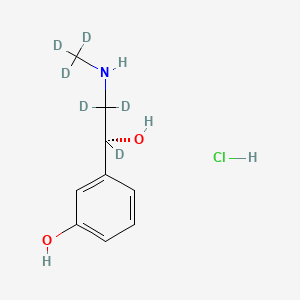
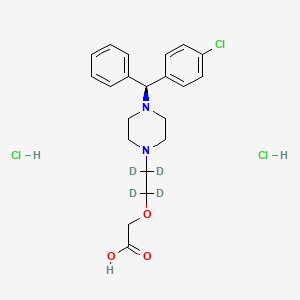
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
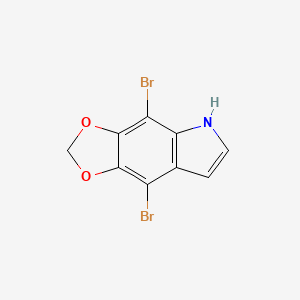
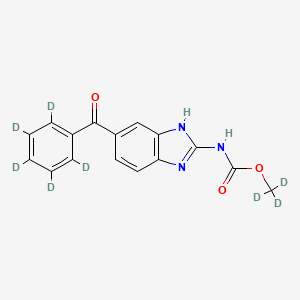
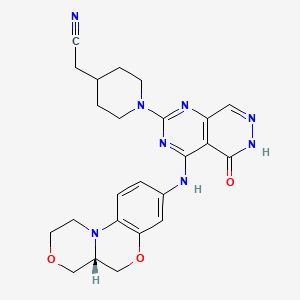
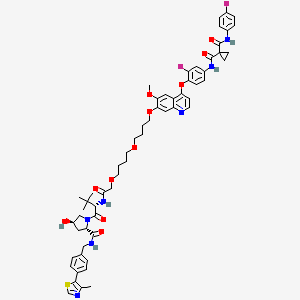
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
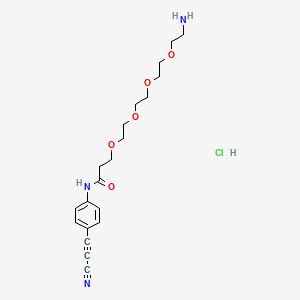
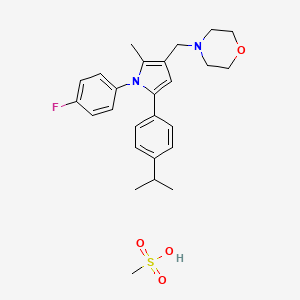
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
